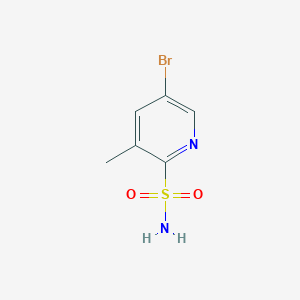

5-Bromo-3-methylpyridine-2-sulfonamide

CAS No.: 1515251-75-8

Cat. No.: VC4572821

Molecular Formula: C6H7BrN2O2S

Molecular Weight: 251.1

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1515251-75-8 |

|---|---|

| Molecular Formula | C6H7BrN2O2S |

| Molecular Weight | 251.1 |

| IUPAC Name | 5-bromo-3-methylpyridine-2-sulfonamide |

| Standard InChI | InChI=1S/C6H7BrN2O2S/c1-4-2-5(7)3-9-6(4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |

| Standard InChI Key | GTWBCQYSNGRGBK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1S(=O)(=O)N)Br |

Introduction

Chemical Structure and Physicochemical Properties

The IUPAC name of this compound is 5-bromo-3-methylpyridine-2-sulfonamide, and its canonical SMILES representation is . The presence of bromine enhances lipophilicity and metabolic stability, while the sulfonamide group facilitates hydrogen bonding with biological targets. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.1 g/mol | |

| XLogP3 | 1.9 (estimated) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

The compound’s crystallinity and solubility profile remain under investigation, though analogs such as 5-bromo-N-alkylthiophene-2-sulfonamides demonstrate moderate solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-bromo-3-methylpyridine-2-sulfonamide typically involves sequential functionalization of the pyridine ring. A representative approach, adapted from methods for analogous sulfonamides, includes:

-

Sulfonation of 3-methylpyridine: Reaction with chlorosulfonic acid introduces the sulfonyl chloride group at the 2-position.

-

Amination: Treatment with aqueous ammonia yields 3-methylpyridine-2-sulfonamide.

-

Bromination: Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 5-position .

A patent detailing the Ullmann coupling of 3-methylpyridine-2-sulfonamide with halogenated pyridines (e.g., 5-bromo-2-methoxypyridine) under microwave irradiation provides insights into scalable production. Optimal conditions include cesium carbonate as a base, cuprous iodide as a catalyst, and DMF as a solvent at 150°C, achieving yields up to 60% .

Reaction Conditions and Yield Optimization

Key parameters influencing yield and purity:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | CuI (0.5 equiv) | Increases coupling efficiency |

| Base | CsCO (2.0 equiv) | Neutralizes HBr byproduct |

| Solvent | DMF | Enhances solubility |

| Temperature | 150°C (microwave) | Accelerates reaction kinetics |

Prolonged reaction times (>24 hours) or excess brominating agents may lead to over-bromination, necessitating careful stoichiometric control .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-3-methylpyridine-2-sulfonamide | Bromine at C5, methyl at C3 | Potential antibacterial agent |

| N-(5-bromo-6-methylpyridin-2-yl)-3-fluorobenzamide | Fluorobenzamide moiety | Anticancer (EC = 1.2 μM) |

| 5-Bromo-N-alkylthiophene-2-sulfonamide | Thiophene core, alkyl chain | MIC = 0.39 μg/mL against NDM-1 K. pneumoniae |

The bromine atom in 5-bromo-3-methylpyridine-2-sulfonamide may confer superior target binding compared to non-halogenated analogs, as seen in comparative molecular docking studies .

Applications in Drug Development

Antibacterial Agents

Given the rise of multidrug-resistant Gram-negative pathogens, this compound’s ability to inhibit metallo-β-lactamases positions it as a candidate for adjuvant therapy. Synergistic studies with carbapenems or β-lactamase inhibitors could enhance its clinical relevance .

Intermediate for Hybrid Molecules

The sulfonamide group serves as a handle for further functionalization. For instance, coupling with fluoroquinolones or aminoglycosides may yield dual-action antibiotics with expanded spectra .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume